

Physical and chemical properties of 9-ethyl-9H-carbazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 9-ethyl-9H-carbazole-3-carboxylic acid

Cat. No.: B3021264

[Get Quote](#)

Abstract

9-ethyl-9H-carbazole-3-carboxylic acid is a derivative of carbazole, a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. The unique electronic and structural properties of the carbazole nucleus, combined with the functionalization at the 9- and 3-positions, impart this molecule with distinct characteristics relevant to drug design and the development of organic electronic materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of **9-ethyl-9H-carbazole-3-carboxylic acid**, including its molecular structure, physicochemical parameters, spectral data, and potential applications. The synthesis and reactivity of this compound are also discussed, offering insights for its further investigation and utilization in scientific research.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have been the subject of extensive research due to their wide range of biological activities and unique photophysical properties. The carbazole ring system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and planar scaffold that is amenable to chemical modification. This structural feature is a key contributor to the diverse

pharmacological effects observed in carbazole-containing molecules, which include anticancer, antibacterial, antioxidant, and anti-inflammatory activities[1][2].

The N-ethyl substitution at the 9-position of the carbazole ring enhances the molecule's lipophilicity, which can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group at the 3-position introduces a polar, ionizable functional group that can participate in hydrogen bonding and salt formation, significantly impacting the compound's solubility and potential for formulation into pharmaceutical dosage forms. The strategic placement of these functional groups on the carbazole core makes **9-ethyl-9H-carbazole-3-carboxylic acid** a molecule of considerable interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following sections detail the key physicochemical parameters of **9-ethyl-9H-carbazole-3-carboxylic acid**.

Molecular Structure and Identity

The molecular identity of **9-ethyl-9H-carbazole-3-carboxylic acid** is established by its chemical formula, molecular weight, and CAS registry number.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₂	
Molecular Weight	239.27 g/mol	
CAS Number	57102-98-4	
IUPAC Name	9-ethyl-9H-carbazole-3-carboxylic acid	

Physical Properties

The physical state and melting point of a compound are critical parameters for its handling, purification, and formulation.

Property	Value	Source
Appearance	White to off-white solid	
Melting Point	230-231 °C	
Solubility	Slightly soluble in DMSO and Methanol	

The relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding afforded by the carboxylic acid moiety and π - π stacking interactions of the carbazole rings. While experimental data on the boiling point is not readily available, it is expected to be significantly high due to the compound's molecular weight and polarity.

Acidity

The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in biological systems and its potential for salt formation.

Property	Value	Source
pKa (Predicted)	$\sim 4.40 \pm 0.30$ (for 9H-carbazole-3-carboxylic acid)	

Note: The provided pKa is a predicted value for the parent compound without the N-ethyl group. The electron-donating nature of the ethyl group at the 9-position is expected to have a minor influence on the acidity of the carboxylic acid at the 3-position.

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound. While a complete set of high-resolution spectra for **9-ethyl-9H-carbazole-3-carboxylic acid** is not publicly available, the expected spectral features can be inferred from data on closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands[3].

For **9-ethyl-9H-carbazole-3-carboxylic acid**, the following key absorptions are anticipated:

- O-H Stretch: A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
- C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm^{-1} (aromatic) and 3000-2850 cm^{-1} (aliphatic ethyl group).
- C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm^{-1} .
- C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm^{-1} region.
- C-O Stretch: A band in the 1320-1210 cm^{-1} region.
- O-H Bend: Bands in the 1440-1395 cm^{-1} and 950-910 cm^{-1} regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

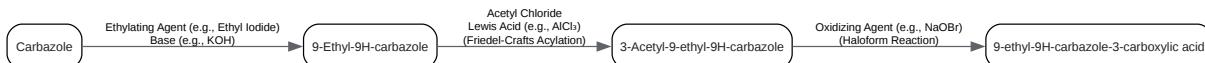
^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. Based on the structure of **9-ethyl-9H-carbazole-3-carboxylic acid** and data from similar compounds, the following NMR signals can be predicted:

^1H NMR:

- Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).
- Aromatic Protons: A series of doublets and triplets in the aromatic region (7.0-9.0 ppm), corresponding to the protons on the carbazole ring system. The proton at the 4-position, adjacent to the carboxylic acid, is expected to be the most deshielded.
- Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~4.4 ppm) and a triplet for the methyl protons (~1.4 ppm).

^{13}C NMR:

- Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.


- Aromatic Carbons: Multiple signals in the aromatic region (110-145 ppm).
- Ethyl Group Carbons (-CH₂CH₃): Signals for the methylene (~38 ppm) and methyl (~14 ppm) carbons.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **9-ethyl-9H-carbazole-3-carboxylic acid**, the molecular ion peak (M⁺) would be expected at an m/z of 239.27. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).

Synthesis and Reactivity

The synthesis of **9-ethyl-9H-carbazole-3-carboxylic acid** typically involves a multi-step process starting from carbazole or a suitable derivative. A plausible synthetic route is outlined below.

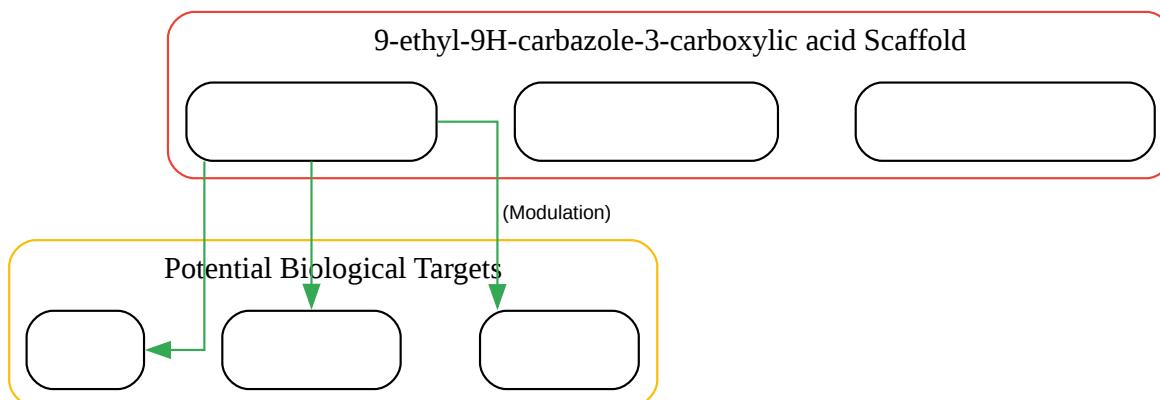
[Click to download full resolution via product page](#)

Figure 1: A proposed synthetic pathway for **9-ethyl-9H-carbazole-3-carboxylic acid**.

Step-by-Step Methodology (Proposed):

- N-Alkylation of Carbazole: Carbazole is reacted with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide to yield 9-ethyl-9H-carbazole[4].
- Friedel-Crafts Acylation: 9-ethyl-9H-carbazole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction typically directs the acetyl group to the 3-position due to the electronic properties of the carbazole ring[4].

- Oxidation to Carboxylic Acid: The resulting 3-acetyl-9-ethyl-9H-carbazole is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypobromite (NaOBr), which selectively oxidizes the methyl ketone to a carboxylate, followed by acidification to yield the final product.


The reactivity of **9-ethyl-9H-carbazole-3-carboxylic acid** is primarily dictated by the carboxylic acid group. It can undergo esterification, amidation, and reduction to the corresponding alcohol. The aromatic carbazole ring can also undergo further electrophilic substitution, although the existing substituents will influence the position of subsequent reactions.

Potential Applications in Drug Development and Materials Science

The structural features of **9-ethyl-9H-carbazole-3-carboxylic acid** make it a promising scaffold for the development of novel therapeutic agents and functional materials.

Anticancer Drug Discovery

Carbazole derivatives have shown significant potential as anticancer agents^[1]. The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been demonstrated to induce apoptosis in melanoma cells through the activation of the p53 tumor suppressor pathway^[1]. This suggests that **9-ethyl-9H-carbazole-3-carboxylic acid** could serve as a valuable starting point for the synthesis of new anticancer drug candidates.

[Click to download full resolution via product page](#)

Figure 2: Key structural features of **9-ethyl-9H-carbazole-3-carboxylic acid** and their relevance to potential biological targets in cancer.

Materials Science

The carbazole moiety is known for its excellent hole-transporting properties, making it a valuable component in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. The ability to functionalize the carbazole core allows for the fine-tuning of its electronic and optical properties. The carboxylic acid group of **9-ethyl-9H-carbazole-3-carboxylic acid** can be used as an anchoring group to attach the molecule to surfaces or to incorporate it into larger polymer structures, opening up possibilities for the development of novel functional materials.

Conclusion

9-ethyl-9H-carbazole-3-carboxylic acid is a versatile molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a summary of its known physical and chemical properties, drawing upon available data and established chemical principles. While there are gaps in the experimental data for this specific compound, the information presented herein provides a solid foundation for researchers and scientists to build upon. Further experimental characterization of this compound is warranted to fully explore

its potential and to enable its rational application in the development of new technologies and therapies.

References

- Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. [\[Link\]](#)
- LookChem. **9-ethyl-9H-carbazole-3-carboxylic acid.** [\[Link\]](#)
- University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. [\[Link\]](#)
- A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Iranian Chemical Society, 19(1), 1-22. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- To cite this document: BenchChem. [Physical and chemical properties of 9-ethyl-9H-carbazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021264#physical-and-chemical-properties-of-9-ethyl-9h-carbazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com